molecular formula C16H14N4O3 B2832659 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-15-4

2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2832659
CAS No.: 886895-15-4
M. Wt: 310.313
InChI Key: AYKYVKHMFNNTRB-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, characterized by a fused pyrido-pyrimidine core. Key structural features include:

  • 2-Hydroxy group: Likely critical for hydrogen bonding with biological targets.
  • 9-Methyl substituent: Enhances steric stability and may influence metabolic resistance.
  • Synthetic routes involve condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with amines, followed by recrystallization ().

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-3-2-8-20-13(10)19-15(22)12(16(20)23)14(21)18-9-11-4-6-17-7-5-11/h2-8,22H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYVKHMFNNTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioisosterism

Bioisosteric Relationship with 4-Hydroxyquinolin-2-ones
  • The pyrido[1,2-a]pyrimidine nucleus acts as a bioisostere for 4-hydroxyquinolin-2-one, retaining similar analgesic activity while altering electronic and steric profiles.
  • Key Finding: N-Benzyl derivatives of the target compound exhibit analgesic efficacy comparable to 4-hydroxyquinolin-2-ones in the "acetic acid writhing" model, suggesting shared pharmacophores.
Table 1: Structural and Pharmacological Comparison of Analogs
Compound Name Molecular Formula Substituents Biological Activity Key Insights
Target Compound (N-(Pyridin-4-yl)methyl derivative) C₁₆H₁₄N₄O₃ 2-OH, 9-Me, N-(Pyridin-4-yl)methyl Analgesic () Enhanced polarity; potential CNS activity
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₅H₁₀N₄O₂S₂ () Thieno ring, N-thiazolyl Not reported Thieno ring may increase lipophilicity
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₂₁N₃O₂ () N-Cyclohexyl, 6-Me Not reported High lipophilicity; improved membrane uptake
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₄H₁₅N₃O₂S () Thiomorpholinyl, aldehyde Not reported Sulfur atom enhances electronic interactions
Critical Observations :

N-Substituent Impact: Pyridinylmethyl group: Balances solubility and target engagement (e.g., CNS penetration via pyridine’s polarity). Thiazolyl/Thiomorpholinyl groups: May improve binding to sulfur-rich enzymatic pockets (e.g., kinases).

Core Modifications: Replacement of the pyrido ring with thieno () alters electron distribution, possibly affecting aromatic stacking in target binding.

Biological Activity

2-Hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a compound belonging to the pyrido[1,2-a]pyrimidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

It features a pyridinyl moiety and a carboxamide group, which are critical for its biological activity. The molecular weight is approximately 298.30 g/mol.

Anticancer Activity

Recent studies have indicated that pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine have shown potent inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation (IC₅₀ values in the low micromolar range) .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

Table 1: Inhibitory Potency Against Key Enzymes

EnzymeInhibition TypeIC₅₀ (µM)
Dihydrofolate ReductaseCompetitive0.5
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)Non-competitive0.72

These findings suggest its potential use in treating conditions like cancer and other proliferative disorders .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may possess neuroprotective properties. A study highlighted its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Mechanism:
The neuroprotective effect is thought to be mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses in neuronal tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Modifications at various positions on the pyridine and pyrimidine rings significantly influence their potency and selectivity.

Key Findings:

  • Substituent Variability: Altering substituents on the pyridine ring can enhance enzyme inhibition.
  • Hydroxyl Group Impact: The presence of hydroxyl groups at specific positions contributes to increased solubility and bioavailability .

Table 2: SAR Analysis of Pyrido[1,2-a]pyrimidine Derivatives

Compound VariantActivity (IC₅₀)Comments
Base Compound0.72 µMStandard for comparison
Hydroxyl Substituted Variant0.45 µMEnhanced activity
Methylated Variant0.85 µMReduced solubility

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